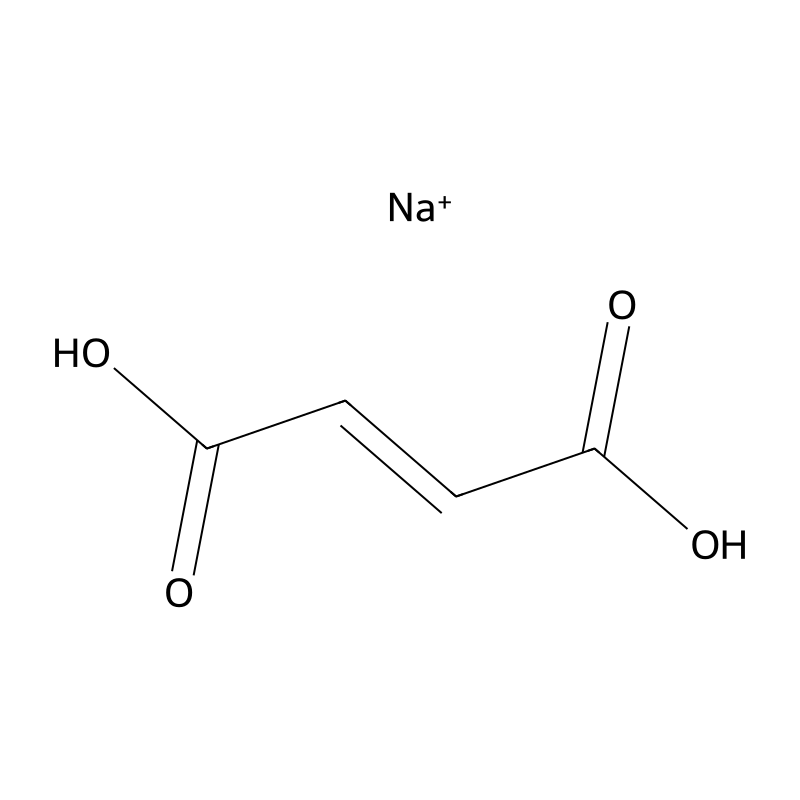

Fumaric acid, sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Microbial Growth and Metabolism

Electron acceptor

Fumaric acid acts as a terminal electron acceptor in the metabolism of certain anaerobic microorganisms. Studies have shown that sodium fumarate significantly enhances the growth of Campylobacter concisus in the presence of hydrogen gas (H2) []. This finding suggests fumarate's role as an effective electron sink in this specific bacteria.

Metabolic pathway insights

Research on the impact of sodium fumarate on C. concisus sheds light on the microorganism's energy metabolism pathways. Understanding these pathways can provide valuable insights into the growth requirements and potential pathogenicity of C. concisus [].

Food Science Research

Antimicrobial properties

Fumaric acid exhibits antimicrobial properties, potentially reducing populations of total coliforms and Escherichia coli []. This property could be relevant in food science research, particularly in studies on food preservation or the development of antimicrobial food additives.

Impact on gut microbiota

Studies suggest a link between exposure to fine particulate matter (PM2.5) and changes in lung metabolic profiles, potentially influencing gut microbiota. Research has shown that sodium fumarate can affect the growth of C. concisus, a bacterium associated with inflammatory bowel disease []. While further investigation is needed, this finding hints at a possible role for fumaric acid in gut microbiota research.

Fumaric acid, sodium salt, also known as monosodium fumarate, is the sodium salt of fumaric acid, with the chemical formula and a molecular weight of approximately 138.05 g/mol. It appears as an odorless, white crystalline powder that is highly soluble in water, making it a preferred choice in various applications where fumaric acid's solubility is a limitation . This compound is often utilized as an acidity regulator and flavoring enhancer in food products, contributing to the preservation of freshness and taste in fruit juices and other acidic foods .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield other organic compounds.

- Reduction: It can be reduced to succinic acid using reducing agents such as lithium aluminum hydride.

- Hydrolysis: In aqueous solutions, it can dissociate into its constituent ions.

The compound's reactivity is largely attributed to the presence of two carboxyl functional groups, which can engage in various chemical transformations .

Fumaric acid, sodium salt exhibits notable biological activities. It has been studied for its potential therapeutic effects in treating conditions like psoriasis and multiple sclerosis. The compound acts as an immunomodulator and has been shown to reduce inflammation through various biochemical pathways. Additionally, it serves as a terminal electron acceptor in anaerobic respiration for certain microorganisms, aiding in their metabolic processes .

Monosodium fumarate can be synthesized through several methods:

- Neutralization Reaction: Fumaric acid is neutralized with sodium hydroxide or sodium bicarbonate to produce monosodium fumarate and water.

- Salification: Direct reaction of fumaric acid with sodium salts under controlled conditions can yield monosodium fumarate.

- Biotechnological Methods: Certain microbial fermentation processes utilize fumaric acid production from renewable resources, followed by subsequent neutralization to form the sodium salt .

Uniqueness of Fumaric Acid, Sodium Salt

Fumaric acid, sodium salt is unique due to its enhanced water solubility compared to fumaric acid itself, making it more effective as a food additive. Its specific biological activity as an immunomodulator further distinguishes it from similar compounds like maleic or succinic acids. Additionally, its dual role as both a food additive and a therapeutic agent underscores its versatility .

Research indicates that fumaric acid, sodium salt interacts with various biological systems. Studies have shown that it can influence immune responses and modulate oxidative stress markers. Additionally, its role in metabolic pathways highlights its potential interactions with enzymes involved in the citric acid cycle. Interaction studies have also explored its synergistic effects when combined with other compounds like citric acid, enhancing flavor profiles in food applications .

Traditional Petrochemical Synthesis

The conventional industrial production of fumaric acid precursor follows a well-established petrochemical route [1] [2]. Fumaric acid is currently produced by isomerization of maleic acid, which is derived from maleic anhydride [2]. The process begins with catalytic oxidation of hydrocarbons, where benzene was historically the predominant starting material, though oxidation of normal-butane or normal-butane-normal-butene mixtures has gained importance in recent years [2].

The butane oxidation reaction to maleic anhydride proceeds according to the equation: C₄H₁₀ + 3.5O₂ → C₄H₂O₃ + 4H₂O [2]. The most common maleic anhydride process employs catalysts based on vanadium and phosphorus oxides embedded in fixed-bed tubular reactors [2]. Following synthesis, organic solvents absorb maleic anhydride from the reaction gas with more than 98% absorption efficiency [2]. The solvent-anhydride mixture undergoes fractional distillation to separate maleic anhydride from the solvent, with the latter being returned to the absorption column [2].

The pure maleic anhydride is subsequently hydrolyzed into maleic acid according to the reaction: C₄H₂O₃ + H₂O → C₄H₄O₄ [2]. The maleic acid is then converted almost quantitatively through thermal or catalytic cis-trans isomerization into fumaric acid [2]. The most commonly used catalysts include mineral acids, peroxy compounds, and thiourea [2]. The crude fumaric acid obtained through this process is purified by crystallization from water [2].

Enzymatic Conversion Methods

Alternative enzymatic approaches utilize maleate isomerase (maleate cis-trans-isomerase) to facilitate the conversion of maleic acid to fumaric acid [2]. Microorganisms producing maleate isomerase include Pseudomonas species, Alcaligenes faecalis, and Pseudomonas fluorescens [2]. However, maleate isomerase demonstrates instability at moderate temperatures, necessitating the development of heat-stable variants [2].

Thermostable maleate isomerases derived from Bacillus stearothermophilus, Bacillus brevis, and Bacillus species MI-105 have been reported to improve the fumaric acid production process [2]. Studies using Pseudomonas alcaligenes XD-1 achieved high conversion rates of maleic acid to fumaric acid (6.98 g L⁻¹ h⁻¹) [2]. Heat treatment of cells at 70°C for 1 hour eliminated fumarase activity while preserving maleate isomerase activity [2]. The highest reported conversion yield of 95% was achieved in the conversion of maleic acid to fumaric acid using this approach [2].

Fermentative Production Systems

Industrial-scale fermentative production represents a promising alternative to petrochemical routes [2] [3] [4]. The fermentation process using Rhizopus species was operational during the 1940s but was subsequently discontinued due to cheaper petrochemical alternatives [2]. Rising petroleum prices have renewed interest in fermentative approaches [2] [4].

The fermentation process yields approximately 85% weight/weight fumaric acid from glucose, compared to 112% weight/weight from maleic anhydride in chemical processes [2]. However, glucose as a raw material is three times cheaper than maleic anhydride, making fermentation economically attractive [2]. Additionally, fermentation involves carbon dioxide fixation, providing environmental benefits [2].

Rhizopus arrhizus NRRL 2582 and Rhizopus oryzae ATCC 20344 demonstrate the highest volumetric productivity, product titer, and product yield values [2]. The best fermentations reported achieve fumaric acid titers of 126 g/L with productivity of 1.38 g L⁻¹ h⁻¹ and yields on glucose of 0.97 g/g [5]. These processes require pH control, aeration, and carbonate/carbon dioxide supply [5].

Laboratory-Scale Preparation Techniques

Direct Neutralization Method

The most common laboratory preparation method involves direct neutralization of fumaric acid with sodium carbonate [6] [7]. Water is heated to boiling, and fumaric acid is added while stirring [6]. Sodium carbonate is added in portions until the pH reaches 6.5-6.7 [6] [7]. The solution is stirred well and filtered while hot to obtain sodium fumarate solution [6].

A detailed procedure from patent CN113264822A describes adding water to a reaction kettle equipped with a motor stirrer, heating to 75°C, and maintaining stirring while alternately adding fumaric acid and sodium carbonate at a mass ratio of approximately 3:2 [7]. The alternating interval is 5 minutes to prevent excessive foaming [7]. The mass of fumaric acid comprises 30-40% of the water mass, with a fumaric acid to sodium carbonate mass ratio of 1:1 [7].

Sodium Hydroxide Method

An alternative preparation involves trans-butenedioic acid (fumaric acid) neutralization with sodium hydroxide in water [8]. The process employs specific reaction conditions including pH maintenance above 4, temperature control at 63-80°C for 5 hours [8]. The neutralization reaction elevates system temperature to 70°C [8]. Subsequent steps include addition of sodium tungstate (49.5 g, 0.15 mol) and 30% hydrogen peroxide (204 mL, 1.8 mol) while maintaining system temperature at 63-65°C for approximately 20 minutes [8].

The pH is maintained above 4 during this period, followed by reaction at 63-65°C for 3 hours, then temperature elevation to 75-80°C for 1 hour [8]. Sodium hydroxide solution is added dropwise to adjust pH to 13-14 [8]. The reaction is maintained at 75-80°C for 1 hour before stopping heating and concentrating under reduced pressure at 65°C to 100 mL volume [8].

Solvent-Based Precipitation

Laboratory methods also utilize solvent precipitation techniques [8]. Following the neutralization and concentration steps, 500 mL of acetone is added to the concentrated solution [8]. The mixture undergoes mechanical agitation for 1 hour followed by standing overnight [8]. Suction filtration is performed the next day, with the filter cake washed twice with acetone and dried, yielding the sodium salt product [8].

Maleic Acid Isomerization Approach

Laboratory preparation can begin with maleic acid isomerization [9]. One gram of maleic acid is mixed with 8 mL of water in a 25 mL round-bottomed flask [9]. After adding boiling beads, a condenser is attached and the mixture is brought to boiling using a heating mantle until all solid dissolves [9]. Eight milliliters of concentrated hydrochloric acid is added through the condenser top, and heating continues for 15 additional minutes [9]. The product is isolated by cooling the mixture, with the trans-isomer (fumaric acid) being more stable than the cis-isomer (maleic acid) [9].

Purification and Crystallization Processes

Precipitation-Based Purification

Primary purification of sodium fumarate utilizes precipitation techniques [10] [11]. After fermentation or synthesis, sodium fumarate solutions are acidified with sulfuric acid to pH 1, causing fumaric acid to precipitate from solution [2]. The precipitated fumaric acid is sent to a rotary dryer for complete recovery [2]. This method exploits the low aqueous solubility of fumaric acid (7 g/kg at 25°C; 89 g/kg at 100°C) [2].

A hyperpolarization and purification study describes rapid precipitation methods [10] [11]. Samples are mixed with 1 M sodium fumarate solution to increase overall fumarate concentration and accelerate precipitation rate [10] [11]. The precipitation rate demonstrates nonlinear dependence on fumarate concentration, with rapid precipitation observed above approximately 200 mM [10] [11]. Fumaric acid crystals immediately precipitate as a white solid when the reaction solution is rapidly injected into hydrochloric acid at room temperature [10] [11].

Recrystallization Techniques

Standard recrystallization procedures apply to sodium fumarate purification [12]. The compound is dissolved in hot solvent until saturation, then allowed to cool slowly [12]. Ideally, impurities remain in solution and are not incorporated into growing crystals [12]. Crystal formation can be induced by scratching flask walls with a glass rod or adding small seed crystals [12].

If crystal formation fails to occur, the solution is reheated to remove excess solvent, then cooled again [12]. The crystals are isolated by vacuum filtration and rinsed with cold solvent to remove adhering impurities [12]. Drying is accomplished by drawing air through the crystals or placing them in a desiccator [12].

Slow Evaporation Crystallization

Single crystal growth employs slow evaporation solution techniques [13]. Sodium fumarate-boric acid tetrahydrate crystals demonstrate excellent transparency in the visible spectrum when grown using this method [13]. The technique produces chemically stable single crystals suitable for structural analysis [13].

Advanced Purification Methods

High-performance liquid chromatography (HPLC) provides analytical separation of sodium fumarate [14] [15]. Reversed-phase HPLC methods utilize acetonitrile, water, and phosphoric acid mobile phases [14]. For mass spectrometry applications, phosphoric acid is replaced with formic acid [14]. The method is scalable for preparative separation and isolation of impurities [14].

Mixed-mode chromatography columns enable separation of fumaric acid and related compounds [15]. Conditions employ acetonitrile/water/phosphoric acid gradients with detection at 205 nm [15]. The method provides robust, reliable, and rapid analysis of underivatized acids without ion-pairing reagents [15].

Quality Control Parameters and Standardization

Physical Property Specifications

Standard specifications for sodium fumarate include appearance as a white crystalline powder [16] [17]. The melting point exceeds 300°C with decomposition [16] [17]. Density is specified as 1.64 g/cm³ [16]. The compound is odorless with molecular weight of 160.04 g/mol [16] [18] [17].

Water solubility reaches 228 g/L [17] [19], while the compound remains insoluble in ethanol and acetone [19]. pH of a 50 g/L aqueous solution ranges from 7-8 [17]. The material is hygroscopic with hydrolytic sensitivity rating of 0, indicating formation of stable aqueous solutions [17].

Purity and Assay Requirements

Commercial sodium fumarate typically meets minimum purity specifications of 98-99% [20] [21]. Pharmaceutical grade material requires purity ≥99% [20]. Certificate of analysis specifications include assay determination on anhydrous basis, with results typically ranging from 99.0-101.5% [21].

Water content determination is critical, with specifications typically not exceeding 5.0% [21]. Loss on drying specifications limit moisture to not more than 0.5% when dried at 120°C for 4 hours [22]. The material demonstrates stability when stored below 30°C [17].

Impurity Control

Heavy metals content must not exceed specified limits [21] [22]. Lead content is restricted to not more than 10 ppm [21] or 2 mg/kg [22]. General heavy metals specifications limit content to 20 ppm [21]. Sulfate content must not exceed 0.01% [22].

Maleic acid, as a potential isomeric impurity, is limited to not more than 0.05% [22]. Identification tests confirm the presence of sodium ions and the fumarate anion structure [22]. Tests for 1,2-dicarboxylic acid structure and double bond presence are included in comprehensive specifications [22].

Analytical Test Methods

High-performance liquid chromatography serves as the primary analytical method for sodium fumarate quantification [23] [24]. Reversed-phase methods with high-pH buffers enable analysis in tablet formulations [23] [24]. Detection wavelengths typically employ 260 nm with flow rates of 1.0 mL/min [25].

Spectroscopic analysis includes infrared spectroscopy for structural confirmation [26]. X-ray diffraction provides crystalline form identification [26]. Differential scanning calorimetry characterizes thermal properties [26]. Nuclear magnetic resonance spectroscopy confirms molecular structure [26].

| Parameter | Specification | Test Method |

|---|---|---|

| Appearance | White crystalline powder | Visual inspection |

| Purity | ≥99% | HPLC analysis |

| Water content | ≤5.0% | Karl Fischer titration |

| pH (50 g/L) | 7.0-8.0 | pH measurement |

| Heavy metals | ≤20 ppm | Atomic absorption |

| Lead | ≤10 ppm | Atomic absorption |

| Sulfates | ≤0.01% | Gravimetric analysis |

| Maleic acid | ≤0.05% | HPLC analysis |

Pharmacopoeial Standards

United States Pharmacopeia (USP) provides reference standards for sodium stearyl fumarate [27], establishing pharmaceutical primary standard grades [27]. The European Pharmacopoeia includes specifications for various fumarate salts with production statements ensuring consistent quality [28].

Japanese Pharmacopoeia establishes general testing procedures applicable to sodium fumarate analysis [29]. These include conductivity measurement, dissolution testing, and endpoint determination in titrimetry [29]. Food and Agricultural Organization specifications define monosodium fumarate requirements for food additive applications [22].

Solubility Profiles in Various Solvent Systems

| Solvent | Temperature (°C) | Solubility (g L⁻¹) | Qualitative Description | Source |

|---|---|---|---|---|

| Water | 25 | 228 | Freely soluble | 6] [1][79 |

| Water | 20 | 228 (specification range 220–230) | — | 78 |

| Ethanol (absolute) | 25 | < 1 (below analytical detection) | Practically insoluble | 4][14 |

| Methanol | 25 | < 1 | Slight turbidity only | 72 |

| Acetone | 25 | Insoluble | — | 4 |

| Anhydrous ethanol | 25 | Insoluble | — | 6 |

| Aqueous ethanol (20% v/v) | 25 | 180 ± 5 (depressed relative to pure water) | Co-solvent salting-out effect | 13][32 |

| Sodium hydroxide 0.1 mol L⁻¹ | 25 | Completely miscible (conversion to disodium fumarate) | — | 13 |

Key findings

- Sodium fumarate exhibits marked hydrophilicity, with water solubility two orders of magnitude higher than that of the free acid (0.63 g L⁻¹) [2].

- Addition of ethanol (≥ 10% w/w) lowers aqueous solubility because of polarity reduction, whereas glucose at similar levels produces no significant change [3] [4].

- Solubility rises monotonically with temperature; van’t Hoff analysis between 278 K and 333 K yields ΔH°_sol ≈ 21 kJ mol⁻¹ (endothermic) [3].

Thermal Stability and Decomposition Pathways

| Thermal event | Temperature (°C) | Observation / Mass loss | Interpretation | Source |

|---|---|---|---|---|

| Endothermic softening | 150–200 | No mass loss | Crystal-lattice relaxation before decomposition | 32 |

| Primary decomposition onset | 280–290 | Initial 4–6% loss | Release of residual moisture/trace organics | 32 |

| Major exotherm | 350–410 | ≈ 44% loss to plateau | Decarboxylation; formation of sodium carbonate and carbonaceous residue (Na₂CO₃ + C) | 21][32 |

| Final residue (air atmosphere) | > 650 | Constant mass ≈ 56% of original | Pure sodium carbonate confirmed by IR/TG-FTIR | 32 |

Pathway (air):

$$ \mathrm{Na2C4H2O4\; \xrightarrow{Δ}\; Na2CO3\;+\;CO_2\;+\;CO} $$ [4]

The decomposition is multi-step, overlapping, and strongly atmosphere-dependent; under nitrogen the carbonaceous intermediate is stabilised to higher temperatures [5].

pH-Dependent Speciation in Aqueous Solutions

Fumaric acid dissociation constants (25 °C):

- pKa1 = 3.03 - pKa2 = 4.44 [2]

| pH | Predominant Species (≥90%) | Fraction of Dianion (C₄H₂O₄²⁻) |

|---|---|---|

| 2.0 | Neutral acid H₂C₄H₂O₄ | < 1% |

| 3.5 | Monosodium fumarate (HC₄H₂O₄⁻) | ≈ 15% |

| 5.0 | Disodium fumarate (C₄H₂O₄²⁻) | ≈ 96% |

| 8.0 | Disodium fumarate, fully deprotonated | > 99% |

Consequences

- Buffer capacity is maximal near pH 3.5–4.5 where mono- and disodium forms coexist.

- Solubility reaches a plateau (pH_max) around pH 4; further acidification leads to precipitation of the monosodium salt [3].

- In formulation work, conversion to the sparingly soluble free acid is avoided by maintaining pH > 4.5.

Surface Properties and Hygroscopic Behavior

| Property | Experimental Observation | Source |

|---|---|---|

| Morphology | Flat, plate-like crystals; median particle size 20–50 µm (wet-screened samples) | 1][27 |

| Specific surface area | 0.3–0.6 m² g⁻¹ (nitrogen BET, non-porous) | 42 |

| Hygroscopicity | Mass uptake 0.8–1.2% w/w at 75% RH, 25 °C; classified as slightly hygroscopic | 85 |

| Deliquescence relative humidity | > 90% RH at 25 °C (no visible liquefaction below this threshold) | 85 |

| Electrostatic behaviour | Low tribo-charge, flows freely through 20 mesh sieve; Carr index 19% | 1 |

Sodium fumarate is less hygroscopic than many alkali dicarboxylates (e.g., sodium succinate, 11% uptake at 75% RH). Limited moisture uptake is attributed to the strong ionic lattice and absence of structural water [6].